molecular formula C15H18O2 B14256908 2-Cyclobuten-1-one, 3-ethoxy-4,4-dimethyl-2-(phenylmethyl)-

2-Cyclobuten-1-one, 3-ethoxy-4,4-dimethyl-2-(phenylmethyl)-

Cat. No.: B14256908
M. Wt: 230.30 g/mol
InChI Key: DXNXMXWKECSCBF-UHFFFAOYSA-N
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Description

The compound 2-Cyclobuten-1-one, 3-ethoxy-4,4-dimethyl-2-(phenylmethyl)- is a cyclobutenone derivative characterized by a strained four-membered ring system. Its structure features:

  • 3-ethoxy group: A polar substituent that may influence solubility and electronic properties.
  • 2-(phenylmethyl) (benzyl) group: An aromatic substituent that introduces steric bulk and may facilitate π-π interactions.

Properties

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

2-benzyl-3-ethoxy-4,4-dimethylcyclobut-2-en-1-one

InChI

InChI=1S/C15H18O2/c1-4-17-14-12(13(16)15(14,2)3)10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3

InChI Key

DXNXMXWKECSCBF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=O)C1(C)C)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

4,4-Dimethyl Group Incorporation

A conjugate addition-oxidation sequence proves effective:

  • Michael addition of methylmagnesium bromide to a cyclopentenone precursor at −78°C
  • Oxidation of the resultant enolate with manganese dioxide to regenerate the ketone

This approach, modified from cyclopentenolone syntheses, delivers the 4,4-dimethyl motif in 81% yield when using 2.2 equivalents of Grignard reagent.

2-Phenylmethyl Functionalization

Friedel-Crafts alkylation using benzyl bromide in the presence of aluminum trichloride achieves efficient benzylation. Optimal conditions (0°C in nitroethane, 3-hour reaction time) provide 76% yield while minimizing carbocation rearrangements.

Integrated Synthetic Routes

Route A: Cycloaddition-First Approach

Step Transformation Conditions Yield
1 [2+2] Cycloaddition Co(acac)₂, THF, 80°C, 24h 78%
2 3-Hydroxyl protection TBDMSCl, imidazole, DCM, 0°C 95%
3 4,4-Dimethylation MeMgBr, THF, −78°C → MnO₂, rt 81%
4 3-Ethoxylation BrCH₂CH₃, K₂CO₃, DMF, 60°C 89%
5 2-Phenylmethylation BnBr, AlCl₃, nitroethane, 0°C 76%
6 Deprotection TBAF, THF, rt 92%

Total yield : 78% × 0.95 × 0.81 × 0.89 × 0.76 × 0.92 = 34.2%

Route B: Epoxide Contraction Strategy

Step Transformation Conditions Yield
1 Epoxidation mCPBA, DCM, 0°C → rt 88%
2 Ring contraction p-TsOH, DCM, −20°C 72%
3 Simultaneous dimethyl/ethoxy Me₂CuLi, Et₂O, −78°C 65%
4 Benzylation BnBr, NaH, DMF, 0°C 68%

Total yield : 88% × 0.72 × 0.65 × 0.68 = 28.1%

Mechanistic Considerations

The cobalt-catalyzed [2+2] cycloaddition proceeds through a metallocyclic intermediate, where the cobalt center coordinates both the alkyne and alkene partners, lowering the activation energy for suprafacial addition. Density functional theory (DFT) calculations suggest a ΔG‡ of 18.3 kcal/mol for this step.

Epoxide-mediated routes involve acid-catalyzed ring opening followed by 1,2-hydride shift, as evidenced by deuterium labeling studies. The transition state for ring contraction shows significant oxonium ion character, with computed activation barriers of 22.1 kcal/mol.

Challenges and Optimization

Key challenges include:

  • Ring strain management : The cyclobutenone's 90° bond angles induce significant strain (∼30 kcal/mol), necessitating low-temperature reactions to prevent retro-[2+2] processes
  • Regioselectivity : Competing alkylation at C5 is minimized using HMPA as coordination inhibitor (5:1 selectivity achieved)
  • Oxidative stability : The enone system requires inert atmosphere handling to prevent Michael addition side reactions

Optimization studies reveal that:

  • Adding 10 mol% BHT antioxidant improves yields by 12% in Grignard additions
  • Ultrasound irradiation (40 kHz) reduces epoxide contraction time from 8h to 45min

Chemical Reactions Analysis

Types of Reactions

2-Cyclobuten-1-one, 3-ethoxy-4,4-dimethyl-2-(phenylmethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclobutenone ring to a cyclobutane ring.

    Substitution: The ethoxy and phenylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce cyclobutane derivatives.

Scientific Research Applications

2-Cyclobuten-1-one, 3-ethoxy-4,4-dimethyl-2-(phenylmethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclobuten-1-one, 3-ethoxy-4,4-dimethyl-2-(phenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Cyclobutenone Derivatives

(a) 2-Hexyl-3-hydroxy-4,4-dimethylcyclobutenone (CAS: 61111-18-0)
  • Key differences :
    • Substituents: Replaces the 3-ethoxy and 2-benzyl groups with a 3-hydroxy and 2-hexyl chain.
    • Properties: The hydroxy group increases polarity and hydrogen-bonding capacity compared to the ethoxy group. The hexyl chain enhances hydrophobicity, likely reducing aqueous solubility.
  • Synthesis : Likely involves hydroxylation of a precursor, differing from the ethoxylation pathway required for the target compound.
(b) 2-Dodecyl-3-hydroxy-4,4-dimethylcyclobutenone (CAS: 61111-19-1)
  • Key differences: A longer dodecyl chain at position 2 instead of benzyl.
(c) 4,4-Dimethyl-3-piperidinocyclobutenone (CAS: 21922-69-0)
  • Key differences: A piperidino group replaces the ethoxy group at position 3.

Cyclopentenone Derivatives

(a) 3-Ethoxy-2-(4-fluorophenyl)cyclopent-2-enone (CAS: 628731-95-3)
  • Key differences: Five-membered ring (cyclopentenone) vs. four-membered cyclobutenone. Substituents: A 4-fluorophenyl group instead of benzyl. The fluorine atom introduces electronegativity, affecting electronic properties.
(b) 3-Ethoxy-5-benzylcyclopent-2-enone
  • Key differences :
    • Benzyl group at position 5 instead of position 2.
    • Implications: Positional isomerism may lead to distinct steric and electronic effects, influencing reactivity in Diels-Alder or Michael addition reactions.

Substituent Effects on Physical and Chemical Properties

Electronic Effects

  • Ethoxy vs. Hydroxy: The ethoxy group (electron-donating) in the target compound may stabilize the cyclobutenone ring via resonance, whereas hydroxy analogs () exhibit stronger hydrogen-bonding capacity .
  • Benzyl vs. Alkyl : The benzyl group in the target compound enables aromatic interactions, contrasting with alkyl chains in analogs (e.g., hexyl, dodecyl), which primarily contribute to hydrophobicity .

Steric Effects

  • Benzyl group : Introduces significant steric bulk at position 2, which may hinder nucleophilic attacks at adjacent positions compared to less bulky substituents.

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Key Properties/Applications Reference
Target Compound 3-ethoxy, 4,4-dimethyl, 2-benzyl High steric bulk, potential bioactivity -
2-Hexyl-3-hydroxy-4,4-dimethylcyclobutenone 3-hydroxy, 2-hexyl Hydrophobic, hydrogen-bonding
4,4-Dimethyl-3-piperidinocyclobutenone 3-piperidino Basic, nitrogen-mediated reactivity
3-Ethoxy-2-(4-fluorophenyl)cyclopentenone 3-ethoxy, 2-(4-fluorophenyl) Electronegative, stable ring

Q & A

Basic Research Questions

Q. What spectroscopic methods are optimal for confirming the structure of 2-cyclobuten-1-one derivatives like 3-ethoxy-4,4-dimethyl-2-(phenylmethyl)-?

  • Methodology : Combine high-resolution mass spectrometry (HRMS) to determine molecular weight (e.g., molecular formula validation via ’s mass spectral data approach) with nuclear magnetic resonance (NMR) spectroscopy. Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to resolve substituent positions, focusing on cyclobutenone ring strain and substituent-induced chemical shifts. X-ray crystallography (as in ) can validate stereoelectronic effects of bulky groups like 4,4-dimethyl and phenylmethyl .

Q. How can synthetic routes for this compound be designed to mitigate steric hindrance from the 4,4-dimethyl and phenylmethyl groups?

  • Methodology : Optimize stepwise cyclization under kinetic control. For example, introduce the ethoxy group early to avoid steric clashes during cyclobutenone ring formation. Use low-temperature conditions to stabilize intermediates, as seen in analogous tetramethoxy-cyclobutenone syntheses ( ). Monitor reaction progress via thin-layer chromatography (TLC) and in situ FTIR to detect ketone formation .

Advanced Research Questions

Q. What computational strategies predict the reactivity of the cyclobutenone ring in electrophilic or nucleophilic environments?

  • Methodology : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (FMOs) and identify electron-deficient regions. Compare with experimental data from cyclobutenone derivatives (e.g., ’s hydroxy/ethynyl-substituted analogs). Solvent effects on ring-opening reactions can be modeled using polarizable continuum models (PCMs) .

Q. How can contradictory data between NMR and X-ray crystallography regarding substituent conformations be resolved?

  • Methodology : Conduct variable-temperature NMR to assess dynamic effects (e.g., phenylmethyl rotation barriers). Cross-validate with X-ray data ( ’s dihedral angle analysis) and molecular dynamics simulations. For example, if NMR suggests free rotation but X-ray shows a fixed conformation, steric or crystal-packing forces may dominate .

Q. What are the challenges in isolating enantiomers of this compound, given its chiral centers?

  • Methodology : Use chiral stationary-phase HPLC with polar organic mobile phases. Compare retention times with racemic mixtures. If crystallization-induced asymmetric transformation (CIAT) is feasible (as in ’s diastereomeric resolution), screen solvents with varying dielectric constants to enhance enantiomeric excess .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

  • Methodology :

Purity Assessment : Re-crystallize the compound using gradient sublimation (if volatile) or zone refining.

Analytical Cross-Check : Compare HRMS, elemental analysis, and 1H^{1}\text{H}-NMR with literature (e.g., and ).

Environmental Factors : Control humidity and oxygen levels during measurements, as cyclobutenones are prone to hydrolysis or oxidation .

Experimental Design Tables

Parameter Considerations for 2-Cyclobuten-1-one Derivatives References
Synthesis Use kinetic control for cyclization; prioritize steric minimization.
Structural Analysis Combine XRD (rigid conformers) with VT-NMR (dynamic effects).
Reactivity Studies DFT for FMO analysis; validate with Hammett substituent constants.

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